

Oxibendazole-d7 molecular weight and formula

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Compound of Interest

Compound Name: *Oxibendazole-d7*
Cat. No.: *B580243*

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Technical Guide: Oxibendazole-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Oxibendazole-d7**, a deuterated analog of the anthelmintic drug Oxibendazole. This document is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry.

Core Physicochemical Data

The fundamental properties of **Oxibendazole-d7** are summarized in the table below, providing a clear reference for its use in experimental settings.

Property	Value	Citations
Molecular Formula	$C_{12}D_7H_8N_3O_3$	[1]
Molecular Weight	256.31 g/mol	[1] [2]
CAS Number	1173019-44-7	
Synonyms	Methyl (5-propoxy-d7-1H-benzimidazol-2-yl)carbamate, Anthelcide EQ-d7, Equitac-d7	[1]
Isotopic Purity (Mass Shift)	M+7	
Purity (by HPLC)	98.88%	[1]

Experimental Applications and Protocols

Oxibendazole-d7 serves as a crucial internal standard for the quantitative analysis of Oxibendazole in various biological matrices. Its primary application lies in analytical toxicology and pharmaceutical research, particularly in pharmacokinetic and residue analysis studies. The deuterated form is ideal for mass spectrometry-based methods as it is chemically identical to Oxibendazole but can be distinguished by its higher mass.

Protocol: Quantification of Oxibendazole in Milk Samples using UPLC-MS/MS

A common application of **Oxibendazole-d7** is in the determination of Oxibendazole residues in milk, employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (QuEChERS Extraction):

- A homogenized milk sample is measured into a centrifuge tube.
- **Oxibendazole-d7** is added as an internal standard at a known concentration.
- Acetonitrile is added to the sample, and the tube is shaken vigorously to precipitate proteins and extract the analytes.
- A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
- The sample is centrifuged to separate the acetonitrile layer (containing Oxibendazole and **Oxibendazole-d7**) from the aqueous and solid phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- An aliquot of the acetonitrile supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences).
- The tube is vortexed and then centrifuged.

3. UPLC-MS/MS Analysis:

- The final cleaned extract is transferred to an autosampler vial for injection into the UPLC-MS/MS system.

- Chromatographic separation is performed on a suitable column to resolve Oxiclofenazole from other matrix components.
- The separated analytes are then ionized (typically by electrospray ionization - ESI) and detected by the mass spectrometer.
- Quantification is achieved by comparing the peak area ratio of Oxiclofenazole to that of the internal standard, **Oxiclofenazole-d7**.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Oxiclofenazole using **Oxiclofenazole-d7** as an internal standard.



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References

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